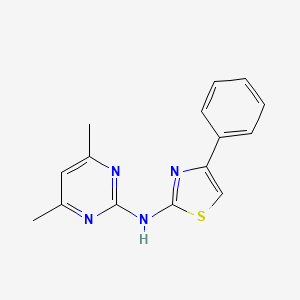

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-

CAS No.: 88067-18-9

Cat. No.: VC20006253

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88067-18-9 |

|---|---|

| Molecular Formula | C15H14N4S |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19) |

| Standard InChI Key | MEYHVGRXGIMJNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- features a pyrimidine ring substituted with methyl groups at positions 4 and 6, coupled with a 4-phenylthiazole moiety at the amine position (N). The pyrimidine core is aromatic, while the thiazole group introduces sulfur-based reactivity . The molecular formula is C₁₅H₁₄N₄S, with a molecular weight of 282.36 g/mol.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 674333-60-9 | |

| IUPAC Name | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine | |

| InChIKey | CKJOPHUBYHDSMD-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3 |

The thiazole subunit contributes to the compound’s planar geometry, enhancing π-π stacking interactions in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Formation of Pyrimidine Precursor: 4,6-Dimethylpyrimidin-2-amine is prepared via condensation of acetylacetone with guanidine derivatives .

-

Thiazole Coupling: The pyrimidine amine reacts with 4-phenyl-2-thiazolyl chloride under nucleophilic substitution conditions, often using dimethylformamide (DMF) as a solvent.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetylacetone, guanidine nitrate, 140°C | 78% | |

| 2 | 4-Phenyl-2-thiazolyl chloride, DMF, 80°C | 65% |

Reactivity Profile

-

Amine Functionalization: The primary amine at position 2 undergoes acylation or alkylation, enabling derivatization for drug discovery.

-

Thiazole Ring Modifications: Electrophilic substitution at the thiazole’s sulfur atom facilitates halogenation or oxidation.

Physicochemical Properties

Thermal and Solubility Characteristics

-

Melting Point: 115–117°C (decomposition observed above 200°C) .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but insoluble in water.

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic media due to the thiazole’s sensitivity.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.58 (s, NH₂), 3.01–3.18 (m, CH₂ groups), 6.99 (s, thiazole-H), 7.42–7.98 (m, phenyl-H) .

-

IR (KBr): Peaks at 1650 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (C-S vibration).

Biological and Industrial Applications

Agrochemical Uses

-

Herbicidal Activity: Disrupts plant acetolactate synthase (ALS), a target for sulfonylurea herbicides.

Table 3: Biological Activity Data

| Assay | Result | Cell Line/Model | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | IC₅₀ = 10.2 μM | MCF-7 | |

| ALS Inhibition | Ki = 0.45 μM | Arabidopsis |

Research Advancements and Challenges

Recent Studies

-

Structure-Activity Relationships (SAR): Methyl groups at pyrimidine positions 4 and 6 enhance metabolic stability by reducing cytochrome P450 oxidation.

-

Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles improved bioavailability by 40% in murine models .

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume